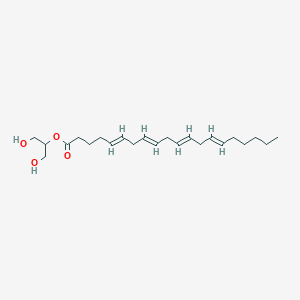

2-Arachidonoylglycerol, 2-AG

Description

Properties

Molecular Formula |

C23H38O4 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

RCRCTBLIHCHWDZ-CGRWFSSPSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC(CO)CO |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Prominent Endocannabinoid: An In-depth Technical Guide to the Early Research of 2-Arachidonoylglycerol (2-AG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-1990s, the landscape of cannabinoid research was fundamentally altered by the discovery of a second endogenous ligand for the cannabinoid receptors, 2-arachidonoylglycerol (2-AG).[1][2][3] Following the identification of anandamide, the emergence of 2-AG, an ester of arachidonic acid and glycerol, solidified the existence of a complex and pervasive endocannabinoid system within the mammalian body.[1][4] Early investigations revealed that 2-AG is a full agonist of both CB1 and CB2 receptors and is significantly more abundant in the central nervous system than anandamide, hinting at its critical role in neuromodulation.[1][5] This technical guide delves into the foundational research on 2-AG, offering a detailed overview of its discovery, biosynthesis, degradation, and initial characterization of its signaling pathways. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the seminal work that established 2-AG as a key player in endocannabinoid signaling.

Quantitative Data from Early Research

The initial characterization of 2-AG involved quantifying its binding affinity to cannabinoid receptors and determining the kinetic parameters of the enzymes responsible for its synthesis and degradation. This data was crucial in establishing the physiological relevance of 2-AG and provided a basis for comparing it with other cannabinoid ligands.

Table 1: Cannabinoid Receptor Binding Affinities

| Ligand | Receptor | Ki (nM) | Notes | Reference |

| Anandamide | Synaptosomal Membranes | 89 | Competitive inhibition of [3H]CP55940 binding. | [Sugiura et al., 1995][6] |

| 2-Arachidonoylglycerol (2-AG) | Synaptosomal Membranes | Not explicitly quantified, but showed appreciable binding | Apparent binding affinity was markedly increased in the presence of the esterase inhibitor DFP or at 0°C. | [Sugiura et al., 1995][6] |

Table 2: Endocannabinoid Levels in Rodent Brain

| Endocannabinoid | Relative Abundance vs. Anandamide | Brain Region | Reference |

| 2-Arachidonoylglycerol (2-AG) | ~200-fold higher | Rodent Brain | [Bisogno et al., 1999][1] |

| 2-Arachidonoylglycerol (2-AG) | ~800 to 1000-fold higher | Rodent and Nonhuman Primate Brains | [Sugiura et al., 1995][1] |

Table 3: Kinetic Parameters of 2-AG Metabolic Enzymes

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| Diacylglycerol Lipase α (DAGLα) | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 180 µM (apparent) | 1.3 pmol min⁻¹ µg⁻¹ protein | Nuclear matrix of adult rat cortical neurons | [Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex, 2023][7] |

| Monoacylglycerol Lipase (MAGL) | 2-oleoylglycerol (2-OG) | 67.9 ± 3.0 µM (apparent) | 659.5 ± 81.8 nmol/min/mg | MAGL-transfected COS-7 cell lysate | [Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity][8] |

Signaling Pathways and Metabolic Routes

The early research into 2-AG elucidated its primary signaling cascade and the enzymatic pathways governing its lifecycle. These pathways are critical for understanding the spatial and temporal dynamics of 2-AG's effects.

2-AG Signaling Pathway

Upon neuronal stimulation, 2-AG is synthesized "on-demand" in the postsynaptic neuron. It then travels retrogradely across the synaptic cleft to bind to and activate presynaptic CB1 receptors. This activation typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission.

Biosynthesis and Degradation of 2-AG

The primary pathway for 2-AG biosynthesis involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[5][9] Conversely, the principal enzyme responsible for the degradation of 2-AG is monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid and glycerol.[4][10]

Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that identified and characterized 2-AG. These protocols are representative of the techniques used in the mid-to-late 1990s and early 2000s.

Lipid Extraction and Quantification of 2-AG

Early methods for the quantification of 2-AG from biological tissues relied on lipid extraction followed by chromatographic separation and mass spectrometric detection.

Objective: To extract and quantify 2-AG from brain tissue.

Methodology:

-

Tissue Homogenization: Brain tissue was rapidly excised and homogenized in a chloroform/methanol/water mixture (e.g., 2:1:1, v/v/v), often containing an internal standard (e.g., a deuterated analog of 2-AG) for accurate quantification.

-

Lipid Extraction: The homogenate was centrifuged to separate the organic and aqueous phases. The lower organic phase, containing the lipids, was collected.

-

Purification: The lipid extract was often subjected to a purification step, such as solid-phase extraction (SPE) on a silica gel column, to remove interfering substances.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of 2-AG were typically derivatized (e.g., silylated with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to increase volatility.[11]

-

Quantification:

-

GC-MS: The derivatized sample was injected into a gas chromatograph coupled to a mass spectrometer. 2-AG was identified based on its retention time and characteristic mass spectrum. Quantification was achieved by comparing the peak area of the analyte to that of the internal standard.[11][12]

-

LC-MS: Alternatively, the purified lipid extract was analyzed by liquid chromatography-mass spectrometry (LC-MS), which often did not require derivatization. Separation was achieved on a reverse-phase column, and detection was performed using a mass spectrometer, typically in selected ion monitoring (SIM) mode.[13][14]

-

Cannabinoid Receptor Binding Assay

Radioligand binding assays were instrumental in determining the affinity of 2-AG for cannabinoid receptors.

Objective: To determine the binding affinity of 2-AG for CB1 receptors in synaptosomal membranes.

Methodology:

-

Membrane Preparation: Synaptosomal membranes were prepared from rat brain tissue by homogenization and differential centrifugation. The final pellet, rich in synaptic membranes, was resuspended in a binding buffer.

-

Binding Reaction:

-

Aliquots of the membrane preparation were incubated with a fixed concentration of a radiolabeled cannabinoid agonist, such as [3H]CP55940.[6][15][16][17]

-

Increasing concentrations of unlabeled 2-AG (or other competing ligands) were added to displace the binding of the radioligand.

-

To prevent the degradation of 2-AG during the assay, an esterase inhibitor like diisopropyl fluorophosphate (DFP) was often included, or the assay was performed at low temperatures (0°C).[6]

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled potent cannabinoid agonist.

-

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Diacylglycerol Lipase (DAGL) Activity Assay

The activity of DAGL, the enzyme responsible for 2-AG synthesis, was assessed using radiolabeled substrates.

Objective: To measure DAGL activity in a biological sample.

Methodology:

-

Substrate Preparation: A radiolabeled diacylglycerol, such as 1-stearoyl-2-[14C]arachidonoyl-sn-glycerol, was used as the substrate.

-

Enzyme Reaction: The biological sample (e.g., brain homogenate or cell lysate) was incubated with the radiolabeled substrate in a suitable buffer at a physiological temperature and pH.

-

Reaction Termination and Lipid Extraction: The reaction was stopped by the addition of a chloroform/methanol mixture, and the lipids were extracted as described previously.

-

Separation of Products: The lipid extract was spotted onto a thin-layer chromatography (TLC) plate and developed in a solvent system that separates the diacylglycerol substrate from the 2-arachidonoylglycerol product and the released fatty acid.

-

Quantification: The radioactivity in the spots corresponding to the substrate and products was quantified using a phosphorimager or by scraping the silica and performing liquid scintillation counting.

-

Data Analysis: DAGL activity was calculated based on the rate of product formation.

Monoacylglycerol Lipase (MAGL) Activity Assay

The activity of MAGL, the primary enzyme for 2-AG degradation, was measured using either radiometric or colorimetric methods.

Objective: To measure MAGL activity in a biological sample.

Methodology (Radiometric Assay):

-

Substrate Preparation: Radiolabeled 2-AG (e.g., [3H]2-arachidonoylglycerol) was used as the substrate.

-

Enzyme Reaction: The biological sample was incubated with the radiolabeled 2-AG in a suitable buffer.

-

Reaction Termination and Product Separation: The reaction was stopped, and the product, radiolabeled arachidonic acid, was separated from the unreacted substrate, typically using TLC or column chromatography.

-

Quantification: The amount of radiolabeled arachidonic acid was quantified by liquid scintillation counting.

-

Data Analysis: MAGL activity was expressed as the rate of arachidonic acid formation.

Methodology (Colorimetric Assay):

-

Substrate: A chromogenic substrate analog, such as p-nitrophenyl acetate, was used, which releases a colored product upon hydrolysis.

-

Enzyme Reaction: The biological sample was incubated with the chromogenic substrate.

-

Quantification: The formation of the colored product was measured spectrophotometrically over time.

-

Data Analysis: MAGL activity was determined from the rate of change in absorbance.

Conclusion

The early research on 2-arachidonoylglycerol laid a robust foundation for our current understanding of the endocannabinoid system. The discovery of its high abundance in the brain and its role as a full agonist at cannabinoid receptors underscored its physiological significance. The elucidation of its biosynthetic and degradative pathways opened avenues for the development of pharmacological tools to modulate its activity. The experimental protocols developed during this period, though refined over time, remain conceptually central to the study of endocannabinoid signaling. This technical guide serves as a testament to the pioneering work that established 2-AG as a critical neuromodulator and continues to inspire research into its diverse physiological and pathological roles.

References

- 1. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Arachidonoylglycerol, an endogenous cannabinoid receptor ligand, induces rapid actin polymerization in HL-60 cells differentiated into macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nurturingnature.com [nurturingnature.com]

- 5. dea.gov [dea.gov]

- 6. 2-Arachidonoylglycerol: a possible endogenous cannabinoid receptor ligand in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]

- 11. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of endocannabinoids in biological systems by chromatography and mass spectrometry: a comprehensive review from an analytical and biological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of anandamide and 2-arachidonoylglycerol plasma levels to examine potential influences of tetrahydrocannabinol application on the endocannabinoid system in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. air.unimi.it [air.unimi.it]

enzymatic synthesis of 2-AG from diacylglycerol

An In-depth Technical Guide to the Enzymatic Synthesis of 2-Arachidonoylglycerol (2-AG) from Diacylglycerol

Executive Summary

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a critical role in retrograde synaptic signaling, neurodevelopment, and synaptic plasticity. Its synthesis is tightly regulated and occurs "on-demand" in response to neuronal stimulation. The canonical and most prominent pathway for 2-AG biosynthesis involves the sequential action of two enzymes: phospholipase Cβ (PLCβ) and diacylglycerol lipase α (DAGLα). This process begins with the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate diacylglycerol (DAG), including the specific species 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). Subsequently, DAGLα selectively hydrolyzes the ester bond at the sn-1 position of SAG, releasing 2-AG. This guide provides a comprehensive overview of this biosynthetic pathway, quantitative data on 2-AG levels and enzyme kinetics, detailed experimental protocols for its study, and visual diagrams to illustrate key processes.

The Canonical Biosynthetic Pathway of 2-Arachidonoylglycerol (2-AG)

The primary mechanism for 2-AG production in the brain is a two-step enzymatic cascade initiated by neuronal activity. This "on-demand" synthesis ensures that 2-AG is produced locally and transiently to act as a retrograde messenger, modulating neurotransmitter release from presynaptic terminals.

Step 1: Generation of Diacylglycerol (DAG) by Phospholipase Cβ (PLCβ)

The synthesis of 2-AG is typically initiated by stimuli that lead to the activation of Gq/11-coupled receptors, such as group I metabotropic glutamate receptors (mGluR1/5), in the postsynaptic neuron. This activation, in conjunction with elevated intracellular Ca²⁺ levels, stimulates the activity of Phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a phospholipid component of the cell membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Due to the high abundance of arachidonic acid in the sn-2 position of phosphoinositides, the primary DAG species produced is 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

Step 2: Conversion of Diacylglycerol (DAG) to 2-AG by Diacylglycerol Lipase (DAGL)

The newly synthesized DAG is then hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG. DAGL selectively hydrolyzes the ester bond at the sn-1 position of SAG, releasing stearic acid and yielding 2-AG. There are two main isoforms of this enzyme, DAGLα and DAGLβ.

-

DAGLα : This is the principal enzyme responsible for 2-AG synthesis in the context of synaptic retrograde signaling in the central nervous system. Genetic deletion of DAGLα reduces 2-AG levels in the brain by approximately 80% and abolishes stimulus-induced 2-AG-mediated retrograde signaling. It is primarily located in the postsynaptic neuronal structures.

-

DAGLβ : While also capable of producing 2-AG, DAGLβ appears to play a more significant role in other tissues, such as the liver, and may contribute to the basal pool of 2-AG in the brain. In the liver of DAGLβ knockout mice, 2-AG levels are reduced by about 90%.

Quantitative Data Overview

The following tables summarize key quantitative data regarding 2-AG synthesis and metabolism, providing a comparative framework for researchers.

Table 1: Endocannabinoid Abundance and Impact of DAGL Deletion on 2-AG Levels

| Parameter | Value/Observation | Brain Region/Tissue | Reference |

| Relative Abundance | 2-AG is ~170-fold more abundant than anandamide. | Brain | |

| DAGLα Knockout (-/-) | ~80% decrease in 2-AG levels. | Central Nervous System | |

| ~50% decrease in 2-AG levels. | Liver | ||

| DAGLβ Knockout (-/-) | ~50% decrease in 2-AG levels. | Central Nervous System | |

| ~90% decrease in 2-AG levels. | Liver |

Table 2: Enzymatic Contribution to 2-AG Hydrolysis in the Brain

| Enzyme | Contribution to 2-AG Hydrolysis | Reference |

| Monoacylglycerol Lipase (MAGL) | ~85% | |

| α/β-hydrolase domain 12 (ABHD12) | ~9% | |

| α/β-hydrolase domain 6 (ABHD6) | ~4% | |

| Fatty Acid Amide Hydrolase (FAAH) | Minor contributor to 2-AG hydrolysis in vitro. |

Visualizing the Signaling Pathway and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in studying 2-AG synthesis.

Caption: Canonical pathway of 2-AG synthesis and retrograde signaling.

Caption: Experimental workflow for a DAGL activity radioassay.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 2-AG synthesis. Below are protocols for key assays.

Protocol 1: Diacylglycerol Lipase (DAGL) Radio-TLC Activity Assay

This protocol is adapted from methodologies used to quantify DAGL activity by measuring the conversion of a radiolabeled substrate.

Objective: To determine the rate of DAGL-mediated 2-AG synthesis by quantifying the formation of radiolabeled 2-AG from a radiolabeled DAG substrate.

Materials:

-

Brain tissue homogenate or membrane preparations.

-

Assay Buffer: Tris-HCl or similar, pH 7.0.

-

Radiolabeled Substrate: [¹⁴C]1-stearoyl-2-arachidonoyl-sn-glycerol ([¹⁴C]SAG).

-

Quenching Solution: Chloroform/Methanol (2:1, v/v).

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

TLC Developing Solvent: e.g., Chloroform/Methanol/Ammonium Hydroxide.

-

Phosphorimager or liquid scintillation counter.

-

Protein quantification assay kit (Bradford or BCA).

Methodology:

-

Sample Preparation:

-

Prepare brain homogenates or membrane fractions from fresh tissue in a suitable buffer.

-

Determine the total protein concentration of the preparation using a standard method (e.g., Bradford or BCA assay). Keep samples on ice.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, pre-incubate the protein sample (e.g., 10-100 µg of total protein) for 15 minutes at 37°C with or without specific inhibitors (e.g., THL for DAGL, JZL184 to inhibit MAGL-mediated degradation of 2-AG).

-

Initiate the reaction by adding the radiolabeled substrate [¹⁴C]SAG to a final concentration of approximately 20 µM.

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C, ensuring the reaction stays within the linear range (typically <10% substrate conversion).

-

-

Reaction Quenching and Lipid Extraction:

-

Stop the reaction by adding ice-cold quenching solution (e.g., 2:1 chloroform/methanol) and vortex thoroughly to denature the protein and extract lipids into the organic phase.

-

Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.

-

-

Analysis:

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate DAG, 2-AG, and arachidonic acid.

-

Visualize and quantify the radiolabeled spots corresponding to the substrate and products using a phosphorimager or by scraping the spots and measuring radioactivity with a liquid scintillation counter.

-

Calculate the DAGL activity as the rate of [¹⁴C]2-AG formation per unit of time per amount of protein (e.g., pmol/min/mg).

-

Protocol 2: General Lipase Activity Assay (Titration Method)

This protocol provides a general method for measuring lipase activity by titrating the fatty acids produced during the hydrolysis of a triglyceride substrate.

Objective: To determine total lipase activity by measuring the release of free fatty acids.

Materials:

-

Enzyme solution (e.g., tissue homogenate).

-

Substrate Emulsion: Olive oil emulsified in a gum arabic solution.

-

Buffer: Na₂HPO₄/NaH₂PO₄ buffer (50 mM, pH 7.0).

-

Titration Solution: NaOH solution (50 mM).

-

pH meter or indicator (e.g., phenolphthalein).

Methodology:

-

Substrate Preparation:

-

Prepare an emulsion by homogenizing olive oil (e.g., 40 mL) with a 5% (w/v) gum arabic solution (e.g., 60 mL).

-

Prepare the final substrate by mixing the olive oil emulsion with the buffer solution (e.g., 50 mL emulsion in 45 mL buffer).

-

-

Enzymatic Reaction:

-

Add a known volume of the enzyme solution (e.g., 0.5 mL) to a defined volume of the substrate (e.g., 9.5 mL).

-

Incubate the mixture in a shaking water bath for a set time (e.g., 1 hour) at a controlled temperature (e.g., 28-37°C).

-

-

Titration:

-

After incubation, stop the reaction (e.g., by adding ethanol/acetone).

-

Titrate the mixture with the NaOH solution to a defined endpoint pH (e.g., pH 9.0). A blank reaction (without enzyme or with heat-inactivated enzyme) should be run in parallel.

-

-

Calculation of Activity:

-

Calculate the amount of fatty acid released based on the volume of NaOH used for titration.

-

Express the lipase activity in units, where one unit is defined as the amount of enzyme that releases 1 µmol of fatty acid per hour under the specified conditions.

-

Conclusion

The , primarily mediated by the PLCβ-DAGLα pathway, is a cornerstone of endocannabinoid signaling in the central nervous system. This "on-demand" synthesis is fundamental to the role of 2-AG as a key retrograde signaling molecule that shapes synaptic communication throughout the central nervous system. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with robust and accurate methods for its quantification and analysis, is essential. Targeting the enzymes PLCβ or DAGLα offers potential therapeutic avenues for modulating the endocannabinoid system to address a range of neurological and psychiatric disorders.

2-Arachidonoylglycerol (2-AG): A Comprehensive Technical Guide to its Function as a Full Agonist at Cannabinoid Receptors CB1 and CB2

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid that plays a pivotal role in the endocannabinoid system (ECS). It functions as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, albeit with differing affinities and potencies. This technical guide provides an in-depth analysis of 2-AG's interaction with CB1 and CB2 receptors, presenting quantitative data, detailed experimental protocols for its characterization, and a visual representation of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cannabinoid research and the development of therapeutics targeting the ECS.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes for their synthesis and degradation, is a crucial neuromodulatory system involved in a wide array of physiological processes. The two primary endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1][2]. While both are derivatives of arachidonic acid, they exhibit distinct pharmacological profiles. Notably, 2-AG is considered a full agonist at both CB1 and CB2 receptors, whereas AEA is a partial agonist at CB1 and shows limited activity at CB2[1]. 2-AG is the most abundant endocannabinoid in the central nervous system, with concentrations significantly higher than those of anandamide[3]. Its role as a full agonist makes it a critical signaling molecule in the ECS and a key target of interest for therapeutic intervention.

Quantitative Pharmacological Data

The affinity (Ki), potency (EC50), and efficacy of 2-AG at CB1 and CB2 receptors have been determined through various in vitro assays. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of 2-AG's pharmacological properties.

Table 1: Binding Affinity (Ki) of 2-AG for CB1 and CB2 Receptors

| Receptor | Ki (nM) | Comments | Reference |

| CB1 | 472 | ||

| CB2 | 1400 |

Table 2: Potency (EC50/IC50) of 2-AG at CB1 and CB2 Receptors

| Assay | Receptor | EC50/IC50 | Comments | Reference |

| GTPγS Binding | CB1 | 519 nM | ||

| GTPγS Binding | CB2 | 122 ± 17 nM | In CHO-hCB2 membranes | [4] |

| GTPγS Binding | CB2 | 38.9 ± 3.1 nM | In Sf9-hCB2 membranes | [4] |

| cAMP Inhibition | CB2 | 1.30 ± 0.37 µM | In CHO-hCB2 cells | [4] |

| Ca2+ Mobilization | CB1 | 0.6 µM | In CB1-transfected COS7 cells | [5][6] |

Table 3: Efficacy of 2-AG at CB1 and CB2 Receptors

| Receptor | Efficacy | Comments | Reference |

| CB1 | Full Agonist | [1][2][3] | |

| CB2 | Full Agonist | [1][4][7] |

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), 2-AG initiates a cascade of intracellular signaling events. Both receptors are primarily coupled to inhibitory G-proteins (Gi/o)[8]. Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[8]. Furthermore, activation of cannabinoid receptors can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels[7].

Experimental Protocols

The characterization of 2-AG as a full agonist at CB1 and CB2 receptors relies on a suite of in vitro functional assays. The following sections provide detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptor cDNA[8].

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in a hypotonic buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4)[8].

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes[8].

-

Resuspend the membrane pellet in an appropriate assay buffer[8].

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940), and varying concentrations of 2-AG[9].

-

Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled, high-affinity cannabinoid ligand like WIN-55,212-2)[9].

-

Incubate the plate at 30°C for 60-90 minutes[8].

-

-

Filtration and Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 2-AG concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of 2-AG that inhibits 50% of specific radioligand binding) using non-linear regression analysis[9].

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[9].

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. It is a direct measure of receptor activation and can determine both the potency (EC50) and efficacy (Emax) of an agonist.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing CB1 or CB2 receptors as described for the radioligand binding assay.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of 2-AG in an appropriate assay buffer[10].

-

Include control wells for basal activity (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS)[11].

-

Incubate the plate, typically at 30°C for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters[12].

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other readings.

-

Express the data as a percentage of the maximal response to a standard full agonist.

-

Plot the percentage of stimulation over basal against the logarithm of the 2-AG concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve.

-

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which is a downstream effect of Gi/o protein activation. A decrease in cAMP levels upon agonist stimulation indicates receptor activation.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Seed CHO or HEK293 cells stably expressing human CB1 or CB2 receptors in a multi-well plate and culture until they reach the desired confluency[10].

-

Pre-incubate the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP[10][13].

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP, along with varying concentrations of 2-AG[13].

-

-

Cell Lysis and cAMP Quantification:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP[10].

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the 2-AG concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and the maximum inhibition (efficacy)[10].

-

Conclusion

2-Arachidonoylglycerol is a key endogenous lipid messenger that acts as a full agonist at both CB1 and CB2 cannabinoid receptors. Its high abundance in the central nervous system and its robust activation of these receptors underscore its importance in a multitude of physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of 2-AG's pharmacology is essential for the continued exploration of the endocannabinoid system and the development of novel therapeutics targeting cannabinoid receptors. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for comprehending the complex mechanisms of 2-AG action.

References

- 1. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 4. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]

- 7. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. marshall.edu [marshall.edu]

The Central Role of Monoacylglycerol Lipase (MAGL) in 2-Arachidonoylglycerol (2-AG) Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a pivotal role in the endocannabinoid system (ECS), a crucial neuromodulatory and immunomodulatory system involved in a wide array of physiological processes.[1][2] MAGL is the primary enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain.[3][4] The hydrolysis of 2-AG by MAGL not only terminates its signaling at cannabinoid receptors CB1 and CB2 but also liberates arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory prostaglandins.[3][5] This dual function positions MAGL as a critical node in regulating both endocannabinoid and eicosanoid signaling pathways, making it a highly attractive therapeutic target for a range of pathological conditions, including neurodegenerative diseases, inflammatory disorders, pain, and cancer.[2][6] This in-depth technical guide provides a comprehensive overview of MAGL's function, quantitative data on its inhibition, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of MAGL

Enzyme Kinetics

Understanding the kinetic parameters of MAGL is fundamental to characterizing its enzymatic activity. While extensive research has been conducted on MAGL, specific Michaelis-Menten constants (Km and Vmax) for its primary endogenous substrate, 2-AG, are not consistently reported across the literature. However, data for surrogate substrates and the affinity of 2-AG are available.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Km | 0.20 mM | 4-Nitrophenylacetate (4-NPA) | Human Recombinant MAGL | [7] |

| Vmax | 52.2 µmol min⁻¹ mg⁻¹ | 4-Nitrophenylacetate (4-NPA) | Human Recombinant MAGL | [7] |

| IC₅₀ (Affinity) | 13 µM | 2-Arachidonoylglycerol (2-AG) | Rat Brain Cytosol | [8] |

Inhibitor Potency

A multitude of MAGL inhibitors have been developed, with varying potencies and selectivities. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.

| Inhibitor | Target | IC₅₀ | Selectivity | Reference |

| JZL184 | MAGL | 8 nM | >300-fold vs FAAH | [1][8][9] |

| FAAH | 4 µM | [1][8] | ||

| KML29 | MAGL | ~2.5-5.8 nM | Highly selective vs FAAH, ABHD6, ABHD12 | [10][11] |

| MAGLi 432 | Human MAGL | 4.2 nM | Non-covalent, selective | [11] |

| Mouse MAGL | 3.1 nM | [11] | ||

| CAY10499 | MAGL | 0.50 µM | Irreversible | [7] |

| Compound 23 (Cryptotanshinone) | MAGL | pIC₅₀ 4.9 ± 0.1 | Selective vs ABHD6, ABHD12 | [6] |

| Compound 93 | MAGL | pIC₅₀ 5.8 ± 0.1 | Selective vs ABHD6, ABHD12 | [6] |

In Vivo Effects of MAGL Inhibition

Pharmacological inhibition of MAGL in vivo leads to significant alterations in the levels of 2-AG and arachidonic acid in the brain and other tissues.

| Inhibitor (Dose) | Animal Model | Tissue | Change in 2-AG Levels | Change in Arachidonic Acid Levels | Reference |

| JZL184 (4-40 mg/kg, i.p.) | Mouse (C57Bl/6) | Brain | ~8-fold increase | Significant reduction | [7][8] |

| JZL184 (chronic, 4mg/kg/day) | Mouse (YAC128) | Striatum | >5-fold increase | Not specified | [2] |

| KML29 (40 mg/kg, i.p.) | Mouse | Brain | ~3-fold increase (repeated dose) | Significant reduction | [10] |

| JW651 (5 mg/kg, oral) | Mouse (C57Bl/6J) | Brain | Several-fold increase | Corresponding reduction |

Experimental Protocols

In Vitro MAGL Inhibition Assay (Fluorometric Method)

This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening of MAGL inhibitors.

Materials:

-

Human recombinant MAGL

-

MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)

-

Fluorogenic MAGL substrate (e.g., AA-HNA)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., JZL184)

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Dilute human recombinant MAGL in MAGL Assay Buffer to the desired final concentration (e.g., 12.5 µg/ml). Keep on ice.

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute in assay buffer to the desired final concentration (e.g., 200 µM).

-

Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 145 µl of MAGL Assay Buffer.

-

Add 5 µl of the diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.

-

Add 40 µl of the diluted MAGL enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate the plate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 10 µl of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 360/460 nm for some substrates).[3]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Subtract the rate of the "no enzyme" control from all other rates.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Quantification of 2-AG and Arachidonic Acid in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of endocannabinoids from brain tissue.

Materials:

-

Brain tissue samples

-

Internal standards (e.g., 2-AG-d8, AA-d8)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Chloroform

-

Toluene

-

Formic acid

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in an appropriate volume of ice-cold ACN containing the internal standards.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Lipid Extraction (Liquid-Liquid Extraction):

-

To the supernatant, add chloroform and water in a specific ratio (e.g., 2:1:1 ACN:chloroform:water).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Alternatively, a toluene-based extraction can be used.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., MeOH:water 70:30).

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for 2-AG, AA, and their deuterated internal standards should be used.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using known concentrations of standards.

-

Calculate the concentration of 2-AG and AA in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

-

Normalize the results to the weight of the tissue.

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | 2-AG hydrolysis to arachidonate by MAGL [reactome.org]

- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Monoglyceride lipase-like enzymatic activity is responsible for hydrolysis of 2-arachidonoylglycerol in rat cerebellar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Endogenous 2-Arachidonoylglycerol (2-AG) Levels in Different Brain Regions

This technical guide provides a comprehensive overview of the endogenous levels of 2-arachidonoylglycerol (2-AG) across various brain regions, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative data, detailed experimental protocols for 2-AG analysis, and the intricate signaling pathways it governs.

Introduction to 2-Arachidonoylglycerol (2-AG)

2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid, a class of lipid signaling molecules that interact with cannabinoid receptors in the brain and throughout the body. It is the most abundant endocannabinoid found in the brain, playing a crucial role as a retrograde messenger in synaptic plasticity. This process involves its synthesis and release from postsynaptic neurons to modulate neurotransmitter release from presynaptic terminals. Given its significant involvement in a wide array of physiological and pathological processes, including pain, appetite, and neuroinflammation, the accurate quantification of 2-AG in different brain regions is of paramount importance for advancing our understanding of its roles and for the development of novel therapeutics.

Quantitative Levels of 2-AG in Rodent Brain Regions

The concentration of 2-AG varies across different regions of the brain, reflecting its diverse functional roles. The following table summarizes the reported endogenous levels of 2-AG in various brain regions of rats and mice. It is crucial to note that the reported values can exhibit significant variability due to differences in analytical methodologies, particularly the techniques used for tissue collection and processing to prevent post-mortem enzymatic activity.

| Brain Region | Species | 2-AG Concentration (nmol/g tissue) | Reference(s) |

| Whole Brain | Rat | ~5-15 | [1] |

| Whole Brain | Mouse | ~8-12 | [1] |

| Cerebellum | Rat | ~5-10 | [1] |

| Cortex | Rat | ~5-12 | [1] |

| Hippocampus | Rat | ~4-8 | [1] |

| Striatum | Rat | ~6-14 | [1] |

| Hypothalamus | Rat | ~7-15 | [1] |

| Midbrain | Rat | ~6-11 | [1] |

Note: The values presented are approximate ranges compiled from multiple sources. Significant variations can arise from factors such as the use of microwave irradiation for tissue fixation, which is critical for preventing rapid post-mortem degradation of 2-AG.

Experimental Protocols for 2-AG Quantification

The accurate measurement of 2-AG levels in brain tissue is a multi-step process that requires careful attention to detail to minimize analytical variability and ensure data integrity. The most widely accepted and robust method for 2-AG quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Brain Tissue Collection and Enzyme Inactivation

Due to the rapid enzymatic synthesis and degradation of 2-AG post-mortem, immediate inactivation of brain enzymes upon tissue collection is the most critical step for accurate quantification.

-

Microwave Irradiation: This is the gold standard for preventing post-mortem changes in 2-AG levels[2][3][4]. A focused microwave beam is applied to the head of the rodent immediately before or at the moment of euthanasia. This rapidly denatures the enzymes responsible for 2-AG metabolism.

-

Protocol:

-

Anesthetize the animal according to approved institutional protocols.

-

Place the animal in the microwave apparatus, ensuring the head is correctly positioned in the focal area of the microwave beam.

-

Apply a high-energy microwave pulse (e.g., 2.5 - 5 kW for a few seconds, depending on the instrument and animal size) to rapidly raise the brain temperature and inactivate enzymes.

-

Immediately following irradiation, decapitate the animal and dissect the brain regions of interest on an ice-cold surface.

-

Snap-freeze the dissected tissue in liquid nitrogen and store at -80°C until extraction.

-

-

Lipid Extraction from Brain Tissue

The following protocol is a modification of the Folch method, which is widely used for total lipid extraction[5].

-

Materials:

-

Frozen brain tissue (~50-100 mg)

-

Deuterated internal standard (2-AG-d5 or 2-AG-d8)

-

Ice-cold 2:1 (v/v) chloroform:methanol

-

Ice-cold 0.9% NaCl solution

-

Tissue homogenizer (e.g., bead beater or sonicator)

-

Centrifuge

-

-

Protocol:

-

Weigh the frozen brain tissue in a pre-chilled tube.

-

Add a known amount of the deuterated internal standard to the tissue. This is crucial for correcting for extraction efficiency and instrument variability.

-

Add 20 volumes of ice-cold 2:1 chloroform:methanol (e.g., 2 mL for 100 mg of tissue).

-

Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

-

Add 0.2 volumes of ice-cold 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 100 µL of methanol or acetonitrile).

-

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended)

For cleaner samples and improved analytical sensitivity, an SPE step can be incorporated after lipid extraction.

-

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water

-

Hexane

-

Ethyl acetate

-

-

Protocol:

-

Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted lipid extract onto the cartridge.

-

Wash the cartridge with 3 mL of a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

-

Elute the 2-AG and other endocannabinoids with a more non-polar solvent, such as a mixture of hexane and ethyl acetate or pure methanol/acetonitrile.

-

Dry the eluate under nitrogen and reconstitute in the LC-MS/MS mobile phase.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with an additive like formic acid or ammonium acetate to improve ionization.

-

Gradient: A typical gradient would start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute the lipophilic 2-AG.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of 2-AG) and its characteristic product ions after fragmentation in the collision cell.

-

MRM Transitions:

-

2-AG: The transition of m/z 379.3 → 287.3 is commonly monitored.

-

2-AG-d5 (Internal Standard): The transition of m/z 384.3 → 287.3 is monitored.

-

-

-

Quantification: The concentration of 2-AG in the sample is determined by comparing the peak area ratio of the endogenous 2-AG to the deuterated internal standard against a calibration curve constructed with known concentrations of 2-AG and the internal standard.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for 2-AG Quantification

The following diagram illustrates the key steps in the experimental workflow for the quantification of endogenous 2-AG in brain tissue.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

The Pivotal Role of 2-Arachidonoylglycerol in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and a critical modulator of synaptic function. As a key retrograde messenger, 2-AG is synthesized on-demand in postsynaptic neurons, travels backward across the synaptic cleft, and activates presynaptic cannabinoid type 1 (CB1) receptors. This signaling cascade transiently or enduringly alters neurotransmitter release, thereby shaping synaptic plasticity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying 2-AG's role in both short-term and long-term synaptic plasticity, including depolarization-induced suppression of inhibition/excitation (DSI/DSE) and long-term depression (LTD). We present quantitative data from key studies in structured tables, detail essential experimental protocols for investigating 2-AG signaling, and provide visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to 2-Arachidonoylglycerol (2-AG) Signaling

The endocannabinoid system, comprising cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes for their synthesis and degradation, is a crucial neuromodulatory system. 2-AG is a full agonist of both CB1 and CB2 receptors and is considered the primary endocannabinoid responsible for retrograde signaling at most central synapses. Its on-demand synthesis is typically triggered by a rise in postsynaptic calcium concentration and/or activation of Gq/11-coupled receptors. Once synthesized, this lipophilic molecule is released from the postsynaptic membrane and activates presynaptic CB1 receptors, leading to a reduction in neurotransmitter release. This mechanism underlies various forms of synaptic plasticity that are critical for learning, memory, and other cognitive functions.

The 2-AG Signaling Pathway in Retrograde Synaptic Modulation

The canonical pathway for 2-AG synthesis and retrograde signaling is initiated by postsynaptic depolarization or the activation of metabotropic glutamate receptors (mGluRs). This leads to the activation of phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then hydrolyzed by diacylglycerol lipase α (DAGLα) to produce 2-AG.

Upon its synthesis, 2-AG is released into the synaptic cleft and diffuses to the presynaptic terminal, where it binds to and activates CB1 receptors. Activation of these Gi/o-coupled receptors leads to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a reduction in the probability of neurotransmitter release from the presynaptic terminal.

The action of 2-AG is terminated by its degradation. The primary enzyme responsible for 2-AG hydrolysis is monoacylglycerol lipase (MAGL), which is located in the presynaptic terminal and breaks down 2-AG into arachidonic acid and glycerol. Other enzymes, such as α/β-hydrolase domain 6 (ABHD6) and cyclooxygenase-2 (COX-2), also contribute to 2-AG degradation in specific cellular compartments.

Role of 2-AG in Short-Term Synaptic Plasticity

2-AG is a key mediator of short-term synaptic depression, most notably Depolarization-induced Suppression of Inhibition (DSI) and Depolarization-induced Suppression of Excitation (DSE). These phenomena involve a transient reduction in the release of GABA and glutamate, respectively, following postsynaptic depolarization.

Depolarization-Induced Suppression of Inhibition (DSI) and Excitation (DSE)

DSI and DSE are initiated by a brief depolarization of the postsynaptic neuron, which triggers the synthesis and release of 2-AG. The subsequent activation of presynaptic CB1 receptors leads to a temporary reduction in neurotransmitter release, lasting for tens of seconds. The magnitude and duration of DSI and DSE are tightly regulated by the activity of 2-AG synthesizing and degrading enzymes.

| Experimental Condition | Effect on DSI/DSE | Quantitative Change | Reference(s) |

| DAGLα Knockout (KO) Mice | Abolished DSI | DSI is completely lost in DAGLα KO mice. | [1][2][3] |

| MAGL Inhibitor (JZL184, 1 µM) | Prolonged DSE | Decay time constant of DSE in rat cerebellar Purkinje neurons increased from 11.4 ± 1.1 s to 20.8 ± 2.1 s. | [4] |

| Nonselective MAGL Inhibitor (MAFP, 500 nM) | Prolonged DSE | Decay time constant of DSE in mouse Purkinje neurons increased from 15.7 ± 1.9 s to 81.5 ± 12 s. | [4] |

| Chronic MAGL Inhibitor (JZL184) Treatment | Reduced DSI | Significant decrease in the magnitude and time constant of DSI. | [5] |

| DAGLα Knockout (KO) Mice | Reduced DSE | DSE is dramatically reduced in DAGLα KO mice. | [6] |

Role of 2-AG in Long-Term Synaptic Plasticity

Beyond its role in transient synaptic modulation, 2-AG is also critically involved in long-lasting forms of synaptic plasticity, particularly long-term depression (LTD). Endocannabinoid-mediated LTD (eCB-LTD) is a persistent reduction in synaptic strength that can be induced by specific patterns of synaptic activity and is crucial for various forms of learning and memory.

Endocannabinoid-Mediated Long-Term Depression (eCB-LTD)

eCB-LTD is typically induced by repetitive synaptic stimulation that leads to a sustained increase in postsynaptic calcium and subsequent 2-AG synthesis. The prolonged activation of presynaptic CB1 receptors by 2-AG initiates a signaling cascade that results in a long-lasting decrease in neurotransmitter release probability.

| Brain Region | Synapse | Induction Protocol | Effect of CB1R Antagonist |

| Hippocampus | Schaffer collateral to CA1 pyramidal | Low-frequency stimulation (1-5 Hz) | Blocks LTD induction |

| Striatum | Corticostriatal | High-frequency stimulation (100 Hz) | Blocks LTD induction |

| Cerebellum | Parallel fiber to Purkinje cell | Pairing parallel fiber stimulation with depolarization | Blocks LTD induction |

| Amygdala | Thalamic input to lateral amygdala | Tetanic stimulation (100 Hz) | Blocks LTD induction |

Experimental Protocols

Electrophysiological Recording of DSI

This protocol describes the whole-cell patch-clamp recording of DSI from a postsynaptic neuron in an acute brain slice preparation.

Materials:

-

Acute brain slices (e.g., hippocampus, 300-400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch pipettes (3-5 MΩ) filled with internal solution

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software

-

Stimulating electrode

Procedure:

-

Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Establish a whole-cell patch-clamp recording from a postsynaptic neuron (e.g., a CA1 pyramidal neuron).

-

Voltage-clamp the neuron at -70 mV.

-

Place a stimulating electrode in the vicinity of the recorded neuron to evoke inhibitory postsynaptic currents (IPSCs).

-

Record a stable baseline of IPSCs for 5-10 minutes by stimulating at a low frequency (e.g., 0.1 Hz).

-

To induce DSI, apply a depolarizing voltage step to the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds).

-

Immediately after the depolarization, resume stimulation at the baseline frequency and record the suppression and subsequent recovery of the IPSC amplitude.

-

Analyze the magnitude and duration of DSI. The magnitude is calculated as the percentage reduction of the IPSC amplitude immediately after the depolarization compared to the baseline. The duration is the time it takes for the IPSC to recover to its baseline amplitude.

Quantification of 2-AG by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 2-AG from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Brain tissue samples

-

Internal standard (e.g., 2-AG-d8)

-

Homogenizer

-

Organic solvents (e.g., acetonitrile, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (optional)

-

LC-MS/MS system

Procedure:

-

Rapidly dissect and freeze the brain tissue to minimize post-mortem changes in 2-AG levels.

-

Weigh the frozen tissue and homogenize it in an ice-cold solvent (e.g., acetonitrile) containing a known amount of the internal standard.

-

Centrifuge the homogenate to pellet the proteins.

-

Collect the supernatant containing the lipid extract.

-

Perform a liquid-liquid extraction or solid-phase extraction to further purify the lipid fraction and remove interfering substances.

-

Evaporate the solvent and reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate 2-AG from other lipids using a suitable chromatography column and gradient.

-

Detect and quantify 2-AG and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of 2-AG in the original tissue sample by comparing the peak area ratio of 2-AG to the internal standard against a standard curve.

Conclusion and Future Directions

2-Arachidonoylglycerol has unequivocally emerged as a master regulator of synaptic plasticity throughout the central nervous system. Its on-demand synthesis, retrograde signaling, and precise enzymatic control provide a sophisticated mechanism for fine-tuning neural circuits. The experimental approaches detailed in this guide offer a robust framework for further elucidating the intricate roles of 2-AG in both physiological and pathological conditions. Future research should focus on the cell-type-specific functions of 2-AG signaling, its interplay with other neuromodulatory systems, and the therapeutic potential of targeting the 2-AG signaling cascade for a range of neurological and psychiatric disorders. The continued development of novel pharmacological tools and advanced analytical techniques will be instrumental in unraveling the full complexity of this fascinating signaling molecule.

References

- 1. Loss of Retrograde Endocannabinoid Signaling and Reduced Adult Neurogenesis in Diacylglycerol Lipase Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of retrograde endocannabinoid signaling and reduced adult neurogenesis in diacylglycerol lipase knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Postsynaptic diacylglycerol lipase α mediates retrograde endocannabinoid suppression of inhibition in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deletion of Endocannabinoid Synthesizing Enzyme DAGLα in Pcp2-Positive Cerebellar Purkinje Cells Decreases Depolarization-Induced Short–Term Synaptic Plasticity, Reduces Social Preference, and Heightens Anxiety | eNeuro [eneuro.org]

Downstream Effects of 2-Arachidonoylglycerol (2-AG) Receptor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Arachidonoylglycerol (2-AG) is the most abundant endogenous cannabinoid in the mammalian body, playing a crucial role as a signaling molecule in a vast array of physiological and pathological processes.[1][2] As a full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, 2-AG's binding initiates a complex cascade of intracellular events.[1][3][4] This technical guide provides an in-depth exploration of the downstream signaling pathways and functional consequences of 2-AG receptor activation. It details the molecular mechanisms, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of the core signaling networks. Understanding these downstream effects is paramount for the development of novel therapeutics targeting the endocannabinoid system for conditions ranging from neurodegenerative diseases and anxiety disorders to chronic inflammation and pain.

Core Signaling Mechanisms of 2-AG

2-AG is a lipid messenger synthesized "on-demand" from membrane phospholipids in response to neuronal depolarization and increased intracellular calcium.[4] Its primary function in the central nervous system (CNS) is as a retrograde messenger; it is released from postsynaptic neurons and travels backward across the synapse to activate presynaptic CB1 receptors, thereby inhibiting neurotransmitter release.[4][5] This mechanism is a fundamental form of synaptic plasticity.[1] Beyond the synapse, 2-AG and its receptors are integral to immune response modulation, cardiovascular regulation, and maintaining homeostasis.[6][7]

CB1 Receptor-Mediated Signaling

The CB1 receptor is one of the most abundant G protein-coupled receptors (GPCRs) in the brain, predominantly located on presynaptic nerve terminals.[4][8] 2-AG binding to CB1 primarily activates inhibitory G-proteins (Gαi/o).[1]

The key downstream effects of CB1 activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and decreased activity of Protein Kinase A (PKA).[1]

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate ion channels. This leads to the inhibition of voltage-gated calcium channels (VGCCs), which suppresses calcium influx and neurotransmitter release, and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron.[4]

-

Activation of MAP Kinase Pathways: CB1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK), which are involved in regulating gene expression, cell proliferation, and apoptosis.[9]

-

Astrocyte Signaling: 2-AG can activate CB1 receptors on astrocytes, leading to an increase in intracellular calcium and the release of glutamate.[4][5]

CB2 Receptor-Mediated Signaling

The CB2 receptor is primarily expressed on cells of the immune system, including B cells, T cells, macrophages, and microglia, though low levels are also found in the CNS.[9][10] Similar to CB1, CB2 activation by 2-AG signals mainly through Gαi/o proteins.

The key downstream effects of CB2 activation include:

-

Inhibition of Adenylyl Cyclase: Like CB1, the Gαi subunit inhibits adenylyl cyclase, reducing cAMP production.[9]

-

Activation of MAP Kinase Pathways: The Gβγ subunits activate MAPK pathways (ERK, p38, JNK), which are crucial for regulating immune cell functions, such as cell migration, cytokine production, proliferation, and apoptosis.[9]

-

Calcium Mobilization: 2-AG has been shown to induce a transient release of intracellular calcium in a CB2-dependent manner.[9]

-

Modulation of Immune Cell Function: These signaling events converge to exert potent immunomodulatory and anti-inflammatory effects, such as inhibiting the release of pro-inflammatory cytokines.[11]

Functional Outcomes of 2-AG Signaling

The activation of CB1 and CB2 receptors by 2-AG translates into a wide range of physiological and pathophysiological effects.

Neuromodulation and Neuroprotection

In the CNS, 2-AG is a critical regulator of synaptic function and neuronal health.

-

Synaptic Plasticity: 2-AG mediates retrograde synaptic suppression, resulting in short-term plasticity, such as Depolarization-induced Suppression of Excitation/Inhibition (DSE/DSI), and long-term depression (LTD).[5]

-

Neurotransmitter Release: By activating presynaptic CB1 receptors, 2-AG tonically suppresses the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters, acting as a crucial feedback mechanism to prevent excessive neuronal activity.[5][8]

-

Neuroinflammation and Neuroprotection: 2-AG signaling is profoundly neuroprotective.[1] It functions as an endogenous terminator of neuroinflammation following insults like traumatic brain injury (TBI).[1] Augmenting 2-AG levels by inhibiting its primary degrading enzyme, monoacylglycerol lipase (MAGL), has been shown to resolve neuroinflammation and improve cognitive function in animal models of Alzheimer's, Parkinson's, and multiple sclerosis.[1]

-

Anxiety and Stress Adaptation: 2-AG signaling is essential for regulating anxiety-like behaviors and promoting adaptation to stress.[5][12] A deficiency in 2-AG signaling can contribute to the pathogenesis of mood and anxiety disorders.[12]

Immune System Regulation

Through its action on CB2 receptors, 2-AG is a potent modulator of the immune system.

-

Anti-Inflammatory Effects: CB2 activation inhibits the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which is critical in controlling immune responses that could otherwise lead to tissue damage.[11]

-

Immune Cell Trafficking: 2-AG acts as a chemoattractant for various immune cells, including monocytes, B cells, and dendritic cells, guiding them to sites of inflammation in a CB2-dependent manner.[6][13]

-

Apoptosis and Proliferation: 2-AG can induce apoptosis (programmed cell death) in activated T-cells, a key mechanism for resolving inflammation, and can inhibit lymphocyte proliferation.[6][11] In patients with Systemic Lupus Erythematosus (SLE), 2-AG has been shown to reduce the production of interferon-gamma (IFN-ɣ) from T lymphocytes via CB2 activation.[14]

Cardiovascular and Metabolic Effects

2-AG signaling also impacts the cardiovascular and metabolic systems.

-

Cardiovascular Regulation: It plays a role in regulating the circulatory system through effects on blood vessels and the heart, and is implicated in the pathogenesis of conditions like atherosclerosis and various forms of shock.[2][7]

-

Energy Balance: The endocannabinoid system is a known regulator of appetite, energy balance, and metabolism.[3][15]

Quantitative Data Presentation

The following tables summarize key quantitative data related to 2-AG receptor binding and downstream effects.

Table 1: Cannabinoid Receptor Activation Data

| Compound | Receptor | Assay Type | Readout | EC₅₀ | Reference |

|---|---|---|---|---|---|

| CP55940 | Human CB1 | Functional | Gᵢ/Gₒ Activation | 2.25 x 10⁻⁷ M | [8] |

| CP55940 | Human CB1 | Functional | β-arrestin Recruitment | 1.40 x 10⁻⁷ M | [8] |

| 2-AG | Human CB1 | Functional | Ca²⁺ Signaling | ~3 x 10⁻⁸ M | [16] |

| 1-AG | Human CB1 | Functional | Ca²⁺ Signaling | ~3 x 10⁻⁷ M |[16] |

Table 2: Effects of 2-AG Pathway Modulation on Cellular Responses

| Cell Type | Modulator | Effect | Quantitative Change | Disease Model | Reference |

|---|---|---|---|---|---|

| SLE Patient T-cells | 2-AG (1 µM) | IFN-ɣ Expression | Significant Decrease (p=0.0005) | Systemic Lupus Erythematosus | [14] |

| Lymphocytes | Anandamide | DNA Synthesis | >40% Inhibition | In Vitro | [6] |

| Hippocampal Neurons | 2-AG | Apoptosis Rate | Significantly Lower (p<0.01) vs. model | MCAO (Stroke) | [17] |

| Hippocampal Neurons | 2-AG | Mitochondrial Membrane Potential | Significantly Higher (p<0.01) vs. model | MCAO (Stroke) |[17] |

Experimental Protocols

Detailed methodologies are crucial for studying the endocannabinoid system. Below are protocols for key assays.

Radioligand Receptor Binding Assay

This protocol determines the affinity of a test compound for a cannabinoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., CB1 or CB2).

-

Radioligand (e.g., [³H]CP55940).

-

Test compound.

-

Non-specific binding control (e.g., high concentration of an unlabeled agonist like WIN55,212-2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well glass fiber filter plates (pre-treated with polyethyleneimine).

-

Scintillation cocktail and microplate scintillation counter.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of the radioligand and non-specific binding control.

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB) Wells: Add non-specific binding control, radioligand, and cell membranes.

-

Test Compound Wells: Add serially diluted test compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate Specific Binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

[³⁵S]GTPγS G-Protein Activation Assay

This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Cell membranes expressing the target receptor (e.g., CB1 or CB2) and associated G-proteins.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP (to ensure G-proteins are in their inactive state initially).

-

Test agonist.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

Stop Solution (ice-cold Tris/MgCl₂/NaCl).

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Prepare cell membranes and pre-incubate them with GDP to ensure G-proteins are in the GDP-bound (inactive) state.

-

Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist, and GDP in assay buffer.

-

Initiate Reaction: Start the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). During this time, agonist-bound receptors catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination: Stop the reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold stop solution. This separates the membrane-bound [³⁵S]GTPγS-Gα complexes from the unbound radioligand.

-

Detection: Dry the filters, add scintillation fluid, and quantify the retained radioactivity.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Emax values, which reflect the agonist's potency and efficacy.

Conclusion